2-(4-クロロチオフェン-2-イル)-4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン

概要

説明

2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CTTD) is a novel compound developed by researchers at the University of California, Los Angeles. It is a unique boron-containing molecule that has shown promise in a variety of scientific and medical applications. CTTD has been studied for its potential to act as an enzyme inhibitor, a drug delivery system, and a therapeutic agent.

科学的研究の応用

鎮痛および炎症治療

この化合物は、鎮痛および炎症治療のための4-(4-クロロチオフェン-2-イル)チアゾール-2-アミン誘導体の修飾に使用されてきました . 合成された誘導体は、炎症や痛みに関与する酵素であるCOX-2の強力な阻害を示し、新しい抗炎症薬の候補となっています .

立体特異的官能基化と変換

4-クロロチオフェン-2-ボロン酸ピナコールエステルを含むボロン酸エステルは、立体特異的官能基化と変換に使用されてきました . これらの変換は、出発ボロン酸エステルの高いエナンチオ富化を維持し、立体異性中心に新しいC–C、C–O、C–N、C–X、またはC–H結合を形成します .

鈴木-宮浦カップリング

この化合物は、炭素-炭素結合を形成するための一般的な方法である鈴木-宮浦カップリングで広く使用されている有機ホウ素試薬の一種です . この反応は、医薬品やポリマーを含む複雑な有機化合物の合成に特に役立ちます .

新規薬物候補の合成

この化合物は、新規薬物候補の合成に使用できます。 たとえば、DYRK1A阻害剤としての新しいピリダジノ[4,5-b]インドール-4-オンおよびピリダジン-3(2H)-オンアナログの合成に使用されています .

加水分解研究

4-クロロチオフェン-2-ボロン酸ピナコールエステルを含むフェニルボロン酸ピナコールエステルは、加水分解に対する感受性について研究されてきました . これらの化合物の加水分解挙動を理解することは、医薬品設計や医薬品送達システムでの使用に重要です .

抗菌および抗癌薬開発

病原体や癌細胞による抗菌および抗癌薬耐性を克服するために、この化合物の新しく合成された誘導体の薬理学的活性を研究する取り組みが行われています .

In Vivo

2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been studied for its potential to act as an enzyme inhibitor. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. 2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has also been studied for its potential to act as a drug delivery system. It has been shown to be able to target specific cells and deliver drugs to them.

In Vitro

2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been studied for its potential to act as a therapeutic agent. It has been shown to be able to inhibit the growth of cancer cells in laboratory experiments. 2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has also been studied for its potential to act as a drug delivery system. It has been shown to be able to target specific cells and deliver drugs to them.

作用機序

Target of Action

The primary targets of 2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are the COX-1, COX-2, and 5-LOX enzymes . These enzymes play a crucial role in the inflammatory response, making them key targets for anti-inflammatory drugs .

Mode of Action

The compound interacts with its targets by inhibiting their activity. It has been found to be a potent inhibitor of COX-2 . The inhibition of these enzymes results in a decrease in the production of pro-inflammatory mediators, thereby reducing inflammation .

Biochemical Pathways

The compound affects the COX/LOX pathway. The COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. By inhibiting these enzymes, the compound reduces the production of these mediators, thereby alleviating inflammation .

Pharmacokinetics

The compound’s effectiveness in in vivo studies suggests that it has suitable absorption, distribution, metabolism, and excretion properties for use as a drug .

Result of Action

The molecular and cellular effects of the compound’s action include a reduction in the production of pro-inflammatory mediators due to the inhibition of COX-2 . This results in a decrease in inflammation, providing relief from symptoms associated with inflammatory conditions .

生物活性

2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been studied for its potential to act as an enzyme inhibitor. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. 2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has also been studied for its potential to act as a drug delivery system. It has been shown to be able to target specific cells and deliver drugs to them.

Biochemical and Physiological Effects

2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been studied for its potential to act as an enzyme inhibitor. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. 2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has also been studied for its potential to act as a drug delivery system. It has been shown to be able to target specific cells and deliver drugs to them.

実験室実験の利点と制限

2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several advantages for use in laboratory experiments. It is a relatively stable compound and can be synthesized easily in a two-step process. It has also been shown to be able to target specific cells and deliver drugs to them. However, 2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a few limitations. It is not water soluble, so it must be dissolved in a solvent before it can be used in experiments. Additionally, it is not biodegradable, so it must be disposed of properly after use.

将来の方向性

Future research on 2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane could focus on its potential to act as an enzyme inhibitor and drug delivery system. Studies could also be conducted to explore its potential as a therapeutic agent and its ability to target specific cells and deliver drugs to them. Additionally, research could be conducted to optimize the synthesis process for 2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and develop new methods for its purification. Finally, further studies could be conducted to explore the biochemical and physiological effects of 2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, as well as its pharmacodynamic properties.

生化学分析

Biochemical Properties

2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the field of enzyme inhibition and protein interaction studies. This compound interacts with various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), exhibiting potent inhibitory effects . The nature of these interactions involves the binding of the dioxaborolane ring to the active sites of these enzymes, leading to the inhibition of their catalytic activities. Additionally, 2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been shown to interact with proteins involved in inflammatory pathways, further highlighting its biochemical significance .

Cellular Effects

The effects of 2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the production of pro-inflammatory cytokines in immune cells, thereby reducing inflammation . Furthermore, 2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, the mechanism of action of 2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its binding interactions with biomolecules. The dioxaborolane ring forms covalent bonds with the active sites of target enzymes, resulting in enzyme inhibition. This compound also influences gene expression by modulating transcription factors and signaling pathways involved in inflammatory responses . The molecular docking studies have further elucidated the binding interactions of 2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with COX and LOX enzymes, providing insights into its inhibitory mechanisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown remarkable stability under various experimental conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that 2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane maintains its inhibitory effects on enzyme activity and cellular processes, making it a reliable tool for biochemical research .

Dosage Effects in Animal Models

The effects of 2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane vary with different dosages in animal models. Studies have shown that at lower dosages, this compound effectively inhibits inflammatory responses without causing significant adverse effects . At higher dosages, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage levels to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound has been shown to inhibit key enzymes in the arachidonic acid pathway, such as COX and LOX, leading to reduced production of pro-inflammatory mediators . Additionally, 2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane affects the levels of metabolites involved in energy metabolism, further influencing cellular metabolic flux .

Transport and Distribution

The transport and distribution of 2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane within cells and tissues are mediated by specific transporters and binding proteins. This compound has been observed to accumulate in tissues with high metabolic activity, such as the liver and kidneys . The interaction with transporters facilitates its cellular uptake and distribution, ensuring its availability at target sites for biochemical interactions .

Subcellular Localization

The subcellular localization of 2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is crucial for its activity and function. This compound has been found to localize in specific cellular compartments, including the cytoplasm and nucleus . The presence of targeting signals and post-translational modifications directs its localization to these compartments, where it exerts its inhibitory effects on enzymes and influences gene expression .

特性

IUPAC Name |

2-(4-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BClO2S/c1-9(2)10(3,4)14-11(13-9)8-5-7(12)6-15-8/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPQQVUHQXLKDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718429 | |

| Record name | 2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1040281-84-2 | |

| Record name | 2-(4-Chloro-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1040281-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

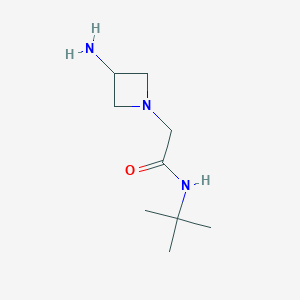

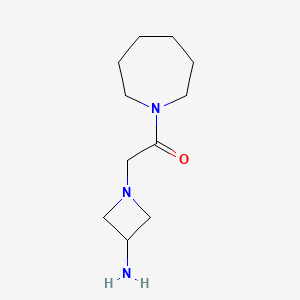

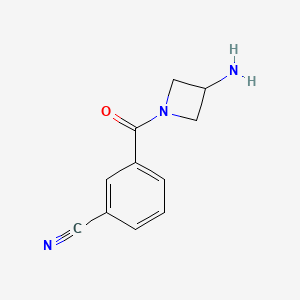

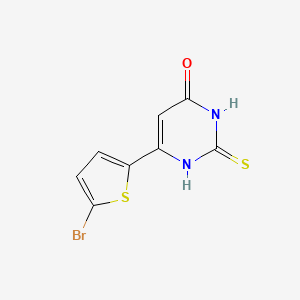

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-1-[1-(5-fluoropyridin-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B1487899.png)

![2,6-Dioxa-9-azaspiro[4.5]decane](/img/structure/B1487903.png)

![3-chloro-5-[(4-fluorophenyl)methyl]-4H-1,2,4-triazole](/img/structure/B1487904.png)

![2-[1-(oxan-4-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1487909.png)

![2-(3-aminoazetidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1487910.png)

![1-[(2-Hydroxy-3-methoxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1487920.png)